molecular formula C13H19ClN4S B10867297 1-(3-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea

1-(3-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea

Cat. No.: B10867297
M. Wt: 298.84 g/mol
InChI Key: KJGJHZXEWVVVKQ-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a thiourea group, a chlorinated aromatic ring, and a piperazine moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea typically involves the reaction of 3-chloro-2-methylaniline with 4-methylpiperazine in the presence of thiophosgene. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane or chloroform

    Temperature: Room temperature to 0°C

    Catalyst: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction

The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea undergoes several types of chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the aromatic ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, peracids

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major products formed from these reactions include sulfonyl derivatives, amines, and substituted aromatic compounds.

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds with active sites, while the aromatic and piperazine moieties contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(3-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea can be compared with other thiourea derivatives and piperazine-containing compounds. Similar compounds include:

  • 1-(3-Chlorophenyl)-3-(4-methylpiperazin-1-yl)thiourea
  • 1-(2-Methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea
  • 1-(3-Chloro-2-methylphenyl)-3-(4-ethylpiperazin-1-yl)thiourea

These compounds share structural similarities but differ in their substituents, which can affect their chemical reactivity, biological activity, and potential applications. The unique combination of the chlorinated aromatic ring and the piperazine moiety in this compound distinguishes it from other related compounds and contributes to its specific properties and uses.

Properties

Molecular Formula

C13H19ClN4S

Molecular Weight

298.84 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea

InChI

InChI=1S/C13H19ClN4S/c1-10-11(14)4-3-5-12(10)15-13(19)16-18-8-6-17(2)7-9-18/h3-5H,6-9H2,1-2H3,(H2,15,16,19)

InChI Key

KJGJHZXEWVVVKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NN2CCN(CC2)C

Origin of Product

United States

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